Butylchlorodihydroxytin, also known as butyltin chloride dihydroxide, is an organotin compound with the molecular formula and a molar mass of 245.29 g/mol. It appears as a white powder and has a density of 1.26 g/cm³. The compound is characterized by its two hydroxyl groups and a chlorine atom attached to a butyl group and tin atom, making it part of the larger family of butyltin compounds. Its solubility in water is low, at approximately 1.03 mg/L at 20 °C, and it has a melting point of about 150 °C (decomposes upon melting) and a boiling point of around 243.2 °C .
There is no current research available on the specific mechanism of action of butylchlorodihydroxystannane.
Organotin compounds, in general, can be toxic and have been linked to various health and environmental concerns. Butylchlorodihydroxystannane, like other organotin compounds, should be handled with caution due to potential hazards, including:
The biological activity of butylchlorodihydroxytin has been studied primarily concerning its toxicity and potential endocrine-disrupting effects. Organotin compounds, including butyltins, have been shown to exhibit cytotoxicity and can interfere with hormonal functions in various organisms. They are harmful by inhalation, skin contact, and ingestion, with specific risks associated with prolonged exposure . Studies have indicated that these compounds can affect reproductive systems and developmental processes in aquatic organisms.
Butylchlorodihydroxytin can be synthesized through several methods:
Butylchlorodihydroxytin finds applications in several fields:
Interaction studies involving butylchlorodihydroxytin have primarily focused on its reactivity with biological systems and other chemicals:
Butylchlorodihydroxytin is part of a broader class of organotin compounds that share similar structural features but differ in their biological activity and applications. Below are some similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tributyltin chloride | Known for its high toxicity and use as a biocide | |
Monobutyltin oxide | Less toxic than butyltins; used in PVC stabilizers | |
Dibutyltin dichloride | Used as an antifungal agent; more reactive than butylchlorodihydroxytin | |
Butyltin hydroxide | Acts as a precursor for other organotin compounds |
Butylchlorodihydroxytin is unique due to its dual hydroxyl groups which enhance its reactivity compared to other butyltins that may lack such functional groups. This feature allows for distinct interactions in both organic synthesis and biological systems.
Corrosive;Irritant